4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile
Overview
Description
4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with trimethyl groups, an oxan-2-yloxyethylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyridine ring, introduction of the trimethyl groups, and attachment of the oxan-2-yloxyethylsulfanyl and carbonitrile groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Trimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of Oxan-2-yloxyethylsulfanyl Group: This step may involve nucleophilic substitution reactions.
Introduction of Carbonitrile Group: This can be achieved through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Pathway Modulation: It may influence biochemical pathways by modulating the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-methanol: Similar structure but with a methanol group instead of a carbonitrile group.
Properties
IUPAC Name |
4,5,6-trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11-12(2)14(10-17)16(18-13(11)3)21-9-8-20-15-6-4-5-7-19-15/h15H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYQMKSPKSQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCCOC2CCCCO2)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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